molecular formula C13H23NO4 B12992681 1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12992681
M. Wt: 257.33 g/mol
InChI Key: IQWOMDHVSKITEF-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and ethyl groups under controlled conditions. One common method involves the use of tert-butyl chloroformate and ethyl chloroformate as reagents, which react with the pyrrolidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems might be employed to handle the reagents and products. Quality control measures, such as chromatography and spectroscopy, are used to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.

    tert-Butyl 2-methylpyrrolidine-1-carboxylate: Lacks the second carboxylate group.

    tert-Butyl 3-methylpyrrolidine-1-carboxylate: Different substitution pattern on the pyrrolidine ring

Uniqueness

1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

IQWOMDHVSKITEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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